m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-

Description

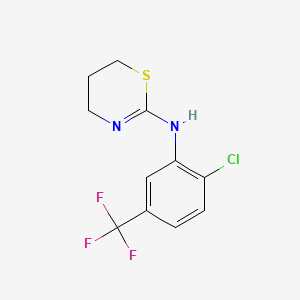

The compound m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- is a structurally complex molecule featuring a 5,6-dihydro-4H-1,3-thiazine core substituted with a 6-chloro-trifluoromethyl group and an m-toluidine moiety. While none of the provided evidence explicitly describes this exact compound, its structural analogs (e.g., tert-butyl carbamate derivatives in and other dihydrothiazines in , and 14) suggest its synthesis likely involves multi-step reactions, including nucleophilic substitutions and reductive amination.

Properties

CAS No. |

102396-02-1 |

|---|---|

Molecular Formula |

C11H10ClF3N2S |

Molecular Weight |

294.72 g/mol |

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine |

InChI |

InChI=1S/C11H10ClF3N2S/c12-8-3-2-7(11(13,14)15)6-9(8)17-10-16-4-1-5-18-10/h2-3,6H,1,4-5H2,(H,16,17) |

InChI Key |

FRTWVYOZMPESPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(SC1)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- typically involves multiple steps. One common method includes the diazotization of m-toluidine followed by a Sandmeyer reaction to introduce the chloro substituent. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent. The final step involves the formation of the thiazinyl ring through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazinyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to m-toluidine derivatives exhibit promising antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant activity against various bacteria and fungi, suggesting that m-toluidine-based compounds could be effective in treating infections caused by resistant strains of pathogens .

Anticancer Potential

The structural characteristics of m-toluidine derivatives allow them to act as potential anticancer agents. Studies have demonstrated that compounds incorporating thiadiazole rings can inhibit the growth of cancer cell lines such as HepG-2 (hepatocellular carcinoma) and A-549 (lung cancer) when compared to standard chemotherapeutic agents like cisplatin . The ability to modify the thiadiazole structure may enhance the anticancer efficacy of these compounds.

Synthesis and Structural Insights

The synthesis of m-toluidine derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups. For example, the synthesis process may include heterocyclization reactions that yield products with enhanced biological activity . These synthetic pathways are crucial for developing new therapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of novel thiadiazole derivatives synthesized from m-toluidine, compounds were screened against several bacterial strains. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as future antibacterial agents .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of m-toluidine derivatives demonstrated that specific modifications to the thiadiazole ring significantly increased cytotoxicity against A-549 lung cancer cells. The study utilized molecular docking techniques to predict binding affinities with key targets involved in cancer progression .

Mechanism of Action

The mechanism of action of m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro substituent and thiazinyl ring contribute to its binding affinity to target proteins or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents in the target compound likely enhance metabolic stability and binding specificity compared to analogs with methyl or phenyl groups (e.g., xylazine) .

- Pharmacological Potential: Unlike the veterinary sedative xylazine, the target compound’s m-toluidine and trifluoromethyl groups suggest a focus on central nervous system (CNS) targets, akin to BACE1 inhibitors in .

- Synthetic Routes : The target compound’s synthesis may resemble ’s use of anhydrous conditions and chromatography for purity (>95%), contrasting with greener thiol-mediated cascades in .

Biological Activity

m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- is a chemical compound with the CAS number 102396-02-1. It is characterized by its unique molecular structure which includes a trifluoromethyl group and a thiazine moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClF₃N₂S |

| Molecular Weight | 294.74 g/mol |

| Density | 1.47 g/cm³ |

| Boiling Point | 337.6 °C |

| Flash Point | 158 °C |

Antimicrobial Properties

Recent studies have indicated that m-Toluidine derivatives exhibit significant antimicrobial activity. The presence of the thiazine ring and trifluoromethyl group enhances their interaction with microbial targets.

- Bacterial Activity : Research has shown that compounds similar to m-Toluidine demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

- Fungal Activity : Some derivatives were tested for antifungal properties against strains like Candida albicans and Aspergillus niger. The results indicated moderate to high inhibition rates, suggesting potential as antifungal agents.

Toxicological Profile

The toxicological assessments reveal that m-Toluidine derivatives may pose risks due to their structural components. For example:

- Immunotoxicity : Per- and polyfluorinated chemicals (PFAS) related to the compound have been linked to immunotoxic effects in humans and animals .

- Carcinogenic Potential : Some studies suggest that exposure to m-Toluidine compounds could be associated with increased cancer risk, necessitating careful handling and usage regulations .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various m-Toluidine derivatives for their antibacterial properties using the disc diffusion method. The results indicated:

- Inhibition Zones : Compounds showed inhibition zones ranging from 7.75 mm to 8.94 mm against Staphylococcus aureus.

- Resistance Profile : Some derivatives were ineffective against methicillin-resistant strains, highlighting the need for further modification to enhance efficacy against resistant bacteria .

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxic effects, derivatives of m-Toluidine were tested against multiple cancer cell lines (HePG-2, Hep-2, Caco-2). The findings revealed:

- IC50 Values : Certain compounds exhibited IC50 values ranging from 0.29 μM to 0.90 μM, comparable to established chemotherapeutic agents like doxorubicin .

- Mechanisms of Action : Investigations into the mechanisms suggested that these compounds might inhibit topoisomerase II activity and intercalate DNA, contributing to their cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-chloro-alpha,alpha,alpha-trifluoro-m-toluidine derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves functionalizing m-toluidine with trifluoromethyl and chloro groups via electrophilic substitution. For example, trifluoromethylation can be achieved using reagents like trifluoroacetic anhydride (TFAA) under controlled anhydrous conditions . Chlorination at the 6-position may employ sulfuryl chloride (SOCl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts .

Q. How is the structural integrity of the 5,6-dihydro-4H-1,3-thiazin-2-yl moiety confirmed during synthesis?

- Methodology : Post-synthesis characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify regioselectivity and purity. For example, the thiazin ring’s protons resonate distinctively at δ 3.2–4.1 ppm in ¹H NMR, while ¹⁹F NMR confirms trifluoromethyl group presence at ~-60 ppm . X-ray crystallography (as described in ’s supplementary data) resolves stereochemical ambiguities, particularly for chiral centers .

Q. What analytical techniques are critical for assessing purity and stability of this compound in solution?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities using a C18 column and acetonitrile/water gradient. Stability studies involve accelerated degradation under varying pH (2–12) and temperatures (25–60°C), analyzed via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and thiazin groups influence reactivity in cross-coupling reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the -CF₃ group, which polarizes the aromatic ring, enhancing electrophilic substitution at the para position. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, where the thiazin nitrogen acts as a directing group. Reaction yields are compared with/without Pd(PPh₃)₄ catalysts .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor in medicinal chemistry?

- Methodology : Molecular docking (AutoDock Vina) simulates binding affinity to ATP pockets of kinases like EGFR or CDK2. In vitro assays (IC₅₀ determination) using kinase inhibition kits validate computational predictions. Structure-activity relationship (SAR) studies modify the thiazin ring’s substituents to enhance selectivity .

Q. How does the compound’s conformational flexibility affect its thermal stability and solid-state packing?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures and phase transitions. Crystal packing analysis (Mercury software) identifies intermolecular interactions (e.g., C-F⋯H-N hydrogen bonds) that stabilize the lattice, as observed in X-ray datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.